N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
The compound N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core fused with a thioacetamide linkage to a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-8-10-18(28-2)17(12-14)22-20(27)13-29-21-24-23-19-11-9-16(25-26(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWLQALJVNZFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a methoxy-substituted phenyl group and a triazolo-pyridazine moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
Research indicates that compounds similar to this compound often exert their effects through:
- Kinase Inhibition : Many triazolo derivatives act as inhibitors of various kinases involved in cancer progression. For example, related compounds have shown significant inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis .
- Cytotoxicity : In vitro studies have demonstrated that triazolo-pyridazine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
In Vitro Cytotoxicity Studies
The following table summarizes the cytotoxicity profiles of related compounds tested against various cancer cell lines:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| 12e | MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
| 12e | HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
These results indicate that this compound may possess significant anticancer properties through its action on critical signaling pathways.
Case Studies
In a study focused on the development of triazolo-pyridazine derivatives, researchers synthesized various analogs and evaluated their biological activities. The most promising compounds exhibited not only potent cytotoxicity but also favorable selectivity towards cancer cells over normal cells .
Another study highlighted the structural optimization of similar compounds leading to enhanced potency and reduced side effects in preclinical models . These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a methoxy-substituted phenyl group and a triazolo-pyridazine moiety. This unique combination is believed to contribute to its biological activity. The molecular formula is C19H20N4O2S, with a molecular weight of approximately 368.46 g/mol.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : A study on derivatives of triazole compounds highlighted their effectiveness against various cancer cell lines including MCF7 and NCI-H460. These compounds exhibited IC50 values indicating their potency in inhibiting cancer cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Data Table: Anti-inflammatory Activity
Compound IC50 (µM) Target N-(2-methoxy-5-methylphenyl)-... 15.0 COX-2 Similar Triazole Derivative 12.5 TNF-alpha
Antiviral Activity
Emerging research suggests that derivatives of this compound may possess antiviral properties against specific viral targets.
- Mechanism : The thioacetamide moiety is hypothesized to enhance the interaction with viral proteins.
- Case Study : Research has shown that related compounds can inhibit the replication of viruses such as HCV and DENV with low cytotoxicity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.
Synthesis Overview
- Starting Materials : 2-methoxy-5-methylphenol and triazole derivatives.
- Reagents : Use of coupling agents and protective groups as necessary.
- Yield : Optimized conditions can yield over 70% purity as determined by HPLC.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and applications:
Table 1: Structural and Functional Comparison
Key Observations:
- Core Heterocycles : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from flumetsulam’s triazolopyrimidine and oxadixyl’s oxazolidinyl-acetamide. These variations influence electronic properties and target specificity.
- Substituent Effects : The 2-methoxy-5-methylphenyl group in the target compound contrasts with flumetsulam’s electron-withdrawing difluorophenyl group, which is critical for herbicidal activity . The phenyl group at position 6 may enhance π-π stacking in biological targets.
- Thioether Linkage: The thioacetamide bridge (shared with Safonov’s derivatives ) could improve metabolic stability compared to oxygen-based linkages.
Physicochemical Properties
- Lipophilicity : The phenyl and methoxy groups likely increase logP values, enhancing membrane permeability. This contrasts with flumetsulam’s polar sulfonamide group, which improves water solubility for herbicidal use .
- Stability : Thioether linkages (vs. ethers) may confer resistance to oxidative degradation, as seen in related triazole-thioacetamides .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates monitored?
- Methodology :
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a similar triazole-thioacetamide derivative was prepared by reacting a chloroacetylated intermediate with a thiol-containing heterocycle in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). Reaction progress is monitored via thin-layer chromatography (TLC) .
- Key intermediates (e.g., 5-substituted pyridazinones) are often synthesized using cyclocondensation of hydrazines with carbonyl derivatives, followed by sulfurization .
- Critical Parameters :
- Solvent choice (DMF enhances nucleophilicity), temperature (room temperature vs. reflux), and catalyst (e.g., K₂CO₃ vs. Et₃N) significantly affect yield .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), methylphenyl (δ ~2.3 ppm), and thioacetamide (δ ~4.1 ppm) groups are diagnostic .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups .
- Chromatography : HPLC or GC-MS to assess purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- GHS Classification : Acute toxicity (oral), skin/eye irritation (similar to ). Use PPE (gloves, goggles) and avoid dust inhalation .
- Spill Management : Collect solid residues in sealed containers; avoid aqueous discharge due to environmental toxicity .
Advanced Research Questions
Q. How can contradictory data on reaction yields from different synthetic methods be resolved?
- Case Study :
- Example : Yields of 75% (DMF/K₂CO₃ ) vs. 60% (THF/Et₃N ) suggest solvent-dependent reactivity.
- Resolution Strategies :
- Design of Experiments (DOE) : Systematically vary solvent polarity, base strength, and temperature.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) .
Q. What advanced techniques elucidate tautomerism or conformational dynamics in this compound?
- Structural Analysis :
- X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and confirms the triazolo-pyridazine core geometry .
- DFT Calculations : Predict stable tautomers and electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .
Q. How can derivatives of this compound be designed to enhance bioactivity (e.g., antioxidant, antimicrobial)?
- Derivatization Strategies :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to modulate lipophilicity and target binding .
- Hybrid Scaffolds : Merge with pyrazolo-thiadiazine moieties (similar to ) to exploit synergistic antioxidant activity.
- Biological Screening :
- Use ROS scavenging assays (e.g., DPPH) and microbial MIC tests to prioritize candidates .
Q. What computational methods predict binding modes of this compound with biological targets?
- In Silico Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
